molecular formula C14H9ClO B1429322 2-Chlorodibenzo[b,f]oxepine CAS No. 25558-88-7

2-Chlorodibenzo[b,f]oxepine

Cat. No. B1429322
CAS RN: 25558-88-7
M. Wt: 228.67 g/mol
InChI Key: HHDMRCZFEDNRSX-UHFFFAOYSA-N
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Description

2-Chlorodibenzo[b,f]oxepine is a synthetic tricyclic compound with the molecular formula C14H9ClO . It has a molecular weight of 228.68 .


Synthesis Analysis

A novel and simple one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions has been reported . This cascade process involves nucleophilic aromatic substitution followed by Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of 2-Chlorodibenzo[b,f]oxepine consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 228.674 Da and the monoisotopic mass is 228.034195 Da .


Physical And Chemical Properties Analysis

2-Chlorodibenzo[b,f]oxepine is a solid at room temperature .

Scientific Research Applications

Crystallographic Insights

2-Chlorodibenzo[b,f]oxepine has been a subject of study in crystallography, specifically in the context of amoxapine acetate. The research conducted by Bhardwaj et al. (2015) focused on the crystal structure of a mixed solvated form of amoxapine acetate, which includes 2-Chlorodibenzo[b,f]oxepine. They discovered a layered structure formation involving various components, including 2-Chlorodibenzo[b,f]oxepine, linked via hydrogen bonds (Bhardwaj, Raval, Oswald, & Florence, 2015).

Pharmacological Activities

The compound has been evaluated for its pharmacological activities, particularly as an antagonist for certain receptors. Hallinan et al. (1993) described derivatives of 2-Chlorodibenzo[b,f]oxepine as effective analgesics and PGE2 antagonists, focusing on the EP1 receptor subtype. Their research highlights the compound's potential in developing new analgesics (Hallinan, Hagen, Husa, Tsymbalov, Rao, Vanhoeck, Rafferty, Stapelfeld, Savage, & Reichman, 1993).

Synthesis and Modification Studies

Another aspect of research involves the synthesis and modification of 2-Chlorodibenzo[b,f]oxepine for various applications. Doherty et al. (2003) conducted a study on functionalized fluorinated arylethers derived from 2-Chlorodibenzo[b,f]oxepine. They examined the production of fluorinated aryl ethers with specific functionalities, showcasing the versatility of 2-Chlorodibenzo[b,f]oxepine in synthetic chemistry (Doherty, Nieuwenhuyzen, Saunders, & Sloan, 2003).

Anti-Tumor Activities

Research has also explored the potential anti-tumor activities of compounds related to 2-Chlorodibenzo[b,f]oxepine. Wu, He, and Pan (2006) identified new dihydrodibenzoxepins isolated from a plant species, which exhibited anti-tumor activities against certain human tumor cell lines. This indicates the potential of 2-Chlorodibenzo[b,f]oxepine derivatives in oncological research (Wu, He, & Pan, 2006).

Future Directions

While specific future directions for 2-Chlorodibenzo[b,f]oxepine are not mentioned in the available resources, dibenzo[b,f]oxepines have been found to occupy an incredibly important position in medicinal and pharmaceutical industries . They have excellent biological activities and are desirable in designing novel biological agents .

properties

IUPAC Name

3-chlorobenzo[b][1]benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMRCZFEDNRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745405
Record name 2-Chlorodibenzo[b,f]oxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorodibenzo[b,f]oxepine

CAS RN

25558-88-7
Record name 2-Chlorodibenzo[b,f]oxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, Y Chen, Q He, Y Xie, C Yang - Helvetica Chimica Acta, 2013 - Wiley Online Library
A simple, convenient, and efficient method for the formation of functionalized dibenzo[b,f]oxepins and their analogs bearing both electron‐donating and electron‐withdrawing groups …
Number of citations: 15 onlinelibrary.wiley.com
BK Villuri, SS Ichake, SR Reddy, V Kavala… - The Journal of …, 2018 - ACS Publications
The copper-catalyzed reaction of aryl aldehydes with 2-iodobenzylcyanides afforded 2-aryl-3-cyanobenzofurans in isolated yields of up to 74% in a cascade manner, which involves …
Number of citations: 18 pubs.acs.org

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